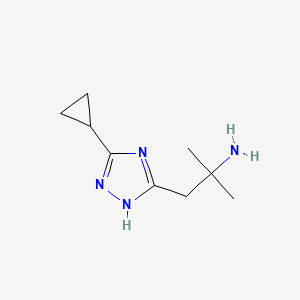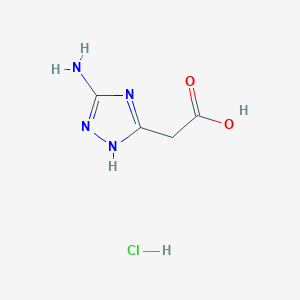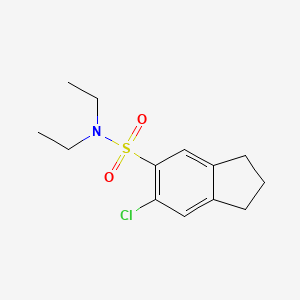![molecular formula C10H9FN2O3 B13234408 Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that contains a fused pyridine and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-6-chlorofuro[3,2-b]pyridine-3-carboxylate
- Ethyl 2-amino-6-bromofuro[3,2-b]pyridine-3-carboxylate
- Ethyl 2-amino-6-iodofuro[3,2-b]pyridine-3-carboxylate
Uniqueness
Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate in drug design and other applications.
Propriétés
Formule moléculaire |
C10H9FN2O3 |
|---|---|
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O3/c1-2-15-10(14)7-8-6(16-9(7)12)3-5(11)4-13-8/h3-4H,2,12H2,1H3 |
Clé InChI |
HJWCZAFTQNVPPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)




![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)

![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)


![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)



